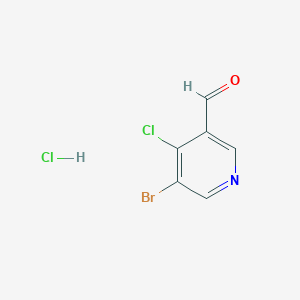

5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

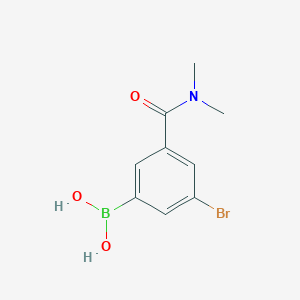

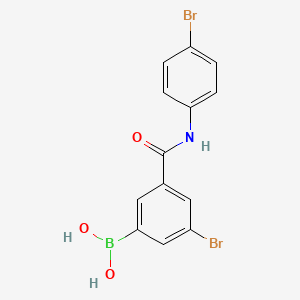

5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is a chemical compound with the CAS Number: 2056110-56-4 . It has a molecular weight of 256.91 . The IUPAC name for this compound is 5-bromo-4-chloronicotinaldehyde hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrClNO.ClH/c7-5-2-9-1-4 (3-10)6 (5)8;/h1-3H;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a storage temperature of 2-8°C . and is in solid form .Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-4-chloro-pyridine-3-carbaldehyde hydrochloride is utilized in various chemical synthesis processes. For instance, it's involved in the preparation of some 3-acetyl- and 3-formyl-5-halogenobenzo[b]thiophens, exhibiting typical properties of an aromatic aldehyde and undergoing reactions like the Doebner reaction with malonic acid (Shanta & Scrowston, 1967). Additionally, it's used in the synthesis of bromo-pyridine carbaldehyde scaffolds, indicating its utility in constructing complex chemical structures (Mandal, Augustine, Quattropani, & Bombrun, 2005).

Catalytic and Reaction Studies

This chemical also plays a role in catalytic processes and reaction studies. It is used in Sonogashira-type reactions with 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, facilitating the creation of pyrazolo[4,3-c]pyridines, demonstrating its importance in creating specific molecular structures (Vilkauskaitė, Šačkus, & Holzer, 2011). In the context of heterocyclic chemistry, it is utilized for the synthesis of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via the Vilsmeier–Haack reaction, underlining its versatility in synthesizing heterocyclic compounds (Quiroga, Díaz, Insuasty, Abonía, Nogueras, & Cobo, 2010).

Biochemical and Pharmacological Research

While excluding information related to drug use, dosage, and side effects, it's noteworthy that this compound derivatives have been explored in the context of biochemical research. For example, the synthesis of acyclic pyridine C-nucleosides involves derivatives of this chemical, although no marked biological activity was found in the study (Hemel, Esmans, Groot, Dommisse, Balzarini, & Clercq, 1994).

Material Science and Engineering

In material science, this compound's derivatives are investigated for their potential applications. For instance, studies on pyridine hydrochloride, a related compound, reveal its efficiency in synthesizing chloro compounds, indicating potential applications in material synthesis and engineering (Mongin, Mongin, Trécourt, Godard, & Quéguiner, 1996).

Safety and Hazards

properties

IUPAC Name |

5-bromo-4-chloropyridine-3-carbaldehyde;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO.ClH/c7-5-2-9-1-4(3-10)6(5)8;/h1-3H;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXOSXBSRHVOEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Cl)C=O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2056110-56-4 |

Source

|

| Record name | 3-Pyridinecarboxaldehyde, 5-bromo-4-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.